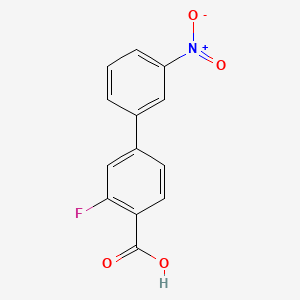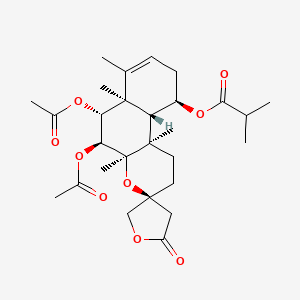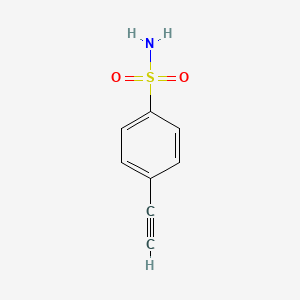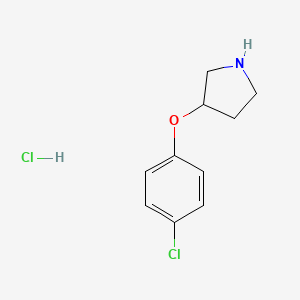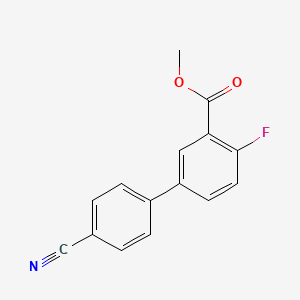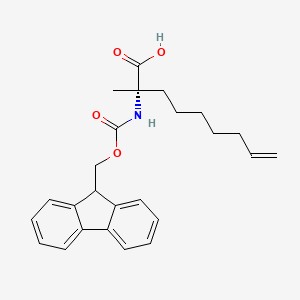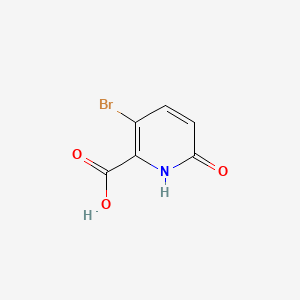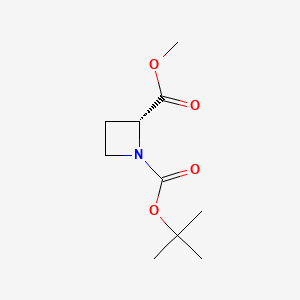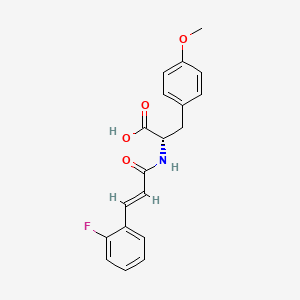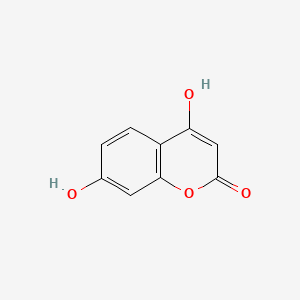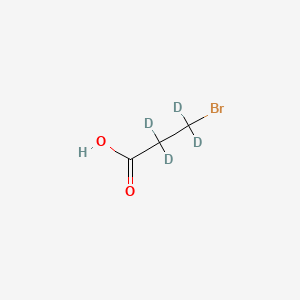
3-Bromopropionic-2,2,3,3-d4 Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromopropionic-2,2,3,3-d4 Acid is a fascinating chemical compound widely used in scientific research due to its unique properties. This compound is particularly notable for its applications in organic synthesis, pharmaceutical research, and isotopic labeling studies.
Mechanism of Action
Target of Action
It is known that brominated compounds often interact with various biological targets, including proteins and enzymes, influencing their function .
Mode of Action
Brominated compounds are generally known for their reactivity, which allows them to form covalent bonds with biological targets, thereby modifying their function .
Biochemical Pathways
It is known that the compound is used as a reagent for the synthesis of nitrogen-containing diselenides with antioxidant activity . This suggests that it may play a role in redox reactions and oxidative stress pathways.
Pharmacokinetics
The compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The metabolism and excretion of the compound would depend on its interactions with various enzymes and transporters in the body.
Result of Action
As a reagent in the synthesis of nitrogen-containing diselenides, it contributes to the formation of compounds with antioxidant activity . This suggests that it may have a role in mitigating oxidative stress at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 3-Bromo-2,2,3,3-tetradeuteriopropanoic acid can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect its reactivity and interactions with biological targets. The compound should be stored at 2-8°C for optimal stability .
Biochemical Analysis
Transport and Distribution
Within cells and tissues, 3-Bromo-2,2,3,3-tetradeuteriopropanoic acid is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its activity and function . For instance, it has been shown to interact with membrane transporters that regulate its uptake and distribution within cells.
Subcellular Localization
The subcellular localization of 3-Bromo-2,2,3,3-tetradeuteriopropanoic acid can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been shown to accumulate in the mitochondria, where it can affect mitochondrial function and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromopropionic-2,2,3,3-d4 Acid typically involves the bromination of 2,2,3,3-tetradeuteriopropanoic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of brominating agents and deuterated solvents to achieve the desired isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
3-Bromopropionic-2,2,3,3-d4 Acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of deuterated alcohols or other reduced products
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as hydroxide ions, amines, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield deuterated alcohols, while oxidation with potassium permanganate can produce deuterated carboxylic acids .
Scientific Research Applications
3-Bromopropionic-2,2,3,3-d4 Acid has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Pharmaceutical Research: Employed in the development of deuterated drugs with improved pharmacokinetic properties.
Isotopic Labeling Studies: Utilized in metabolic studies to trace the pathways of deuterated compounds in biological systems
Comparison with Similar Compounds
Similar Compounds
3-Bromopropionic Acid: Similar in structure but lacks deuterium atoms, making it less stable in metabolic studies.
2-Bromo-3,3,3-trifluoropropene: Used in similar applications but contains fluorine atoms instead of deuterium.
3-Bromo-2-(bromomethyl)propionic Acid: Another brominated compound used in organic synthesis but with different reactivity due to the presence of an additional bromine atom.
Uniqueness
3-Bromopropionic-2,2,3,3-d4 Acid is unique due to its deuterium atoms, which provide enhanced stability and resistance to metabolic degradation. This makes it particularly valuable in pharmaceutical research and isotopic labeling studies.
Properties
IUPAC Name |
3-bromo-2,2,3,3-tetradeuteriopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXNZYCXMFBMHE-LNLMKGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
